molecular formula C21H20N4OS2 B2452548 3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-48-6

3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2452548
CAS RN: 847402-48-6
M. Wt: 408.54
InChI Key: RASRECKIQWPOEE-UHFFFAOYSA-N
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Description

3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
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Scientific Research Applications

Organoselenium compounds have garnered significant interest due to their diverse applications in various fields. These compounds find use in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis. Additionally, they exhibit properties such as antioxidation, antitumor effects, anti-infective activity, cytokine induction, and immuno-modulation .

Benzodioxole Structural Motif

The benzodioxole structural motif, which appears in many natural products, holds a special place in both natural and synthetic organic chemistry. Benzo[d][1,3]dioxole derivatives are present in compounds with pharmaceutical and biological significance. Some notable applications include:

a. Antitumor Activity: Certain benzo[d][1,3]dioxole compounds exhibit antitumor properties. These molecules have been investigated for their potential in cancer therapy .

b. Antimicrobial Effects: Benzo[d][1,3]dioxole derivatives have demonstrated antimicrobial activity. Researchers explore their use in combating bacterial and fungal infections .

c. COX-2 Inhibition: Some benzo[d][1,3]dioxole-containing compounds act as COX-2 inhibitors. COX-2 inhibition is relevant in managing inflammation and pain .

d. Anti-JH Activity: Anti-JH (anti-juvenile hormone) compounds play a role in insect development regulation. Benzo[d][1,3]dioxole derivatives may contribute to this field .

e. Vasodilatory Effects: A bioactive compound called LASSBio-294, containing the benzo[d][1,3]dioxole moiety, has demonstrated inotropic and vasodilatory effects .

Conclusion

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Mechanism of Action

Target of Action

The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease .

Biochemical Pathways

The inhibition of AChE and MAO-B affects several biochemical pathways. By inhibiting AChE, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic signaling, which is known to play a critical role in cognitive performance .

On the other hand, the inhibition of MAO-B leads to increased levels of dopamine. This can have a positive effect on mood and motivation, as well as motor control .

Pharmacokinetics

The compound’s potent inhibitory activity against ache and mao-b suggests that it may have good bioavailability and can reach its target sites in the brain effectively .

Result of Action

The result of the compound’s action is an increase in the levels of acetylcholine and dopamine in the brain. This can lead to improved cognitive performance and mood, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .

properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-2-14-27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)15-25-17-10-6-7-11-18(17)28-21(25)26/h2-11H,1,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASRECKIQWPOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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